molecular formula C37H42F3NO13 B1200458 Trifluoroacetyladriamycin-14-octanoate CAS No. 64376-45-0

Trifluoroacetyladriamycin-14-octanoate

Cat. No.: B1200458
CAS No.: 64376-45-0
M. Wt: 765.7 g/mol
InChI Key: GBATUGVYYXYNAD-UHFFFAOYSA-N
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Description

Historical Context of Anthracycline Research and Development

The story of anthracyclines began in the 1960s with a research agreement between Farmitalia and the Istituto Nazionale dei Tumori of Milan, which led to the discovery of daunorubicin (B1662515) from a strain of Streptomyces peucetius. nih.gov This discovery was a pioneering moment in the development of new natural antitumor agents. nih.gov Shortly after, the search for related compounds resulted in the discovery and development of doxorubicin (B1662922) (also known as Adriamycin), which quickly became one of the most important anticancer drugs. nih.gov

Anthracyclines are a class of drugs widely used in chemotherapy to treat a variety of cancers, including leukemias, lymphomas, and solid tumors such as breast and lung cancer. wikipedia.org Their primary mechanism of action involves intercalating into DNA, which disrupts the topoisomerase II-mediated DNA repair process and leads to cell death. mdpi.comnih.gov Despite their effectiveness, the clinical use of anthracyclines has been limited by significant side effects, most notably cardiotoxicity. wikipedia.orgnih.gov This has driven decades of research into developing new analogs with improved therapeutic profiles. rsc.org

Rationale for Chemical Modification of Adriamycin/Doxorubicin

The primary motivation for the chemical modification of doxorubicin is to reduce its dose-limiting toxicities, particularly cardiotoxicity, while maintaining or enhancing its antitumor activity. wikipedia.orgnih.gov The cardiotoxic effects of doxorubicin are thought to be related to the generation of reactive oxygen species and interference with topoisomerase IIb in cardiac cells. wikipedia.orgresearchgate.net

Researchers have explored various strategies to modify the doxorubicin molecule. These include alterations to the anthraquinone (B42736) backbone and the daunosamine (B1196630) sugar moiety. wikipedia.org One approach has been the development of liposomal formulations, such as Doxil, to alter the drug's distribution in the body and reduce its accumulation in the heart. nih.govwikipedia.org Another key strategy has been the synthesis of new analogs with substitutions at different positions on the molecule. Modifications to the amino group on the sugar, for instance, have been shown to impact the drug's properties. nih.gov The goal of these chemical modifications is to create new compounds with a better therapeutic index—greater efficacy against cancer cells and reduced damage to normal tissues. nih.govnih.gov

Overview of Trifluoroacetyladriamycin-14-octanoate as a Research Compound

This compound, also known as N-trifluoroacetyladriamycin-14-O-octanoate, is a derivative of doxorubicin. It is a semisynthetic anthracycline that has been investigated for its potential as an antitumor agent. caymanchem.com A key feature of this compound is its increased lipophilicity compared to the parent drug, doxorubicin.

Research has shown that this compound exhibits significant antitumor activity in preclinical models. caymanchem.com Interestingly, its mechanism of action appears to differ from that of doxorubicin, as it does not intercalate with DNA. nih.gov The ester linkage at the 14-position is rapidly hydrolyzed by esterases in tissues and blood. nih.gov

Studies have compared the in vitro activity of this compound and doxorubicin on human bladder tumor cell lines. nih.gov This research suggests that its lipophilic nature and activity against plateau-phase tumor cells could make it a candidate for specific therapeutic applications. nih.gov

Properties

CAS No.

64376-45-0

Molecular Formula

C37H42F3NO13

Molecular Weight

765.7 g/mol

IUPAC Name

[2-oxo-2-[2,5,12-trihydroxy-4-[5-hydroxy-6-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] octanoate

InChI

InChI=1S/C37H42F3NO13/c1-4-5-6-7-8-12-24(43)52-16-23(42)36(50)14-19-27(22(15-36)54-25-13-20(30(44)17(2)53-25)41-35(49)37(38,39)40)34(48)29-28(32(19)46)31(45)18-10-9-11-21(51-3)26(18)33(29)47/h9-11,17,20,22,25,30,44,46,48,50H,4-8,12-16H2,1-3H3,(H,41,49)

InChI Key

GBATUGVYYXYNAD-UHFFFAOYSA-N

SMILES

CCCCCCCC(=O)OCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)NC(=O)C(F)(F)F)O

Canonical SMILES

CCCCCCCC(=O)OCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)NC(=O)C(F)(F)F)O

Synonyms

TFAAO
trifluoroacetyladriamycin-14-octanoate

Origin of Product

United States

Chemical Synthesis and Analytical Characterization Approaches

Synthetic Pathways and Precursor Chemistry

The synthesis of Trifluoroacetyladriamycin-14-octanoate is a semi-synthetic process that starts with a naturally derived anthracycline and involves sequential modifications. The process can be understood by examining the formation of its key intermediate, its subsequent esterification, and the general chemical principles applied to this class of compounds.

The initial step in the synthesis involves the protection of the amino group on the daunosamine (B1196630) sugar of an adriamycin-type molecule. This is achieved by reacting it with a trifluoroacetylating agent. The trifluoroacetyl group serves as a stable N-blocking group. rsc.org This modification is crucial as it alters the molecule's lipophilicity and biological properties. The resulting compound, N-trifluoroacetyladriamycin (also referred to as AD 41 in research), is a key intermediate in the synthesis of the final product and is also a primary metabolite of related compounds. nih.gov The N-trifluoroacetyl bond on the glycosidic moiety is known to be very stable and does not readily undergo enzymatic hydrolysis.

Following the formation of the N-trifluoroacetyladriamycin intermediate, the next step is the esterification at the C-14 position of the anthracycline aglycone. This involves creating an ester bond between the primary hydroxyl group at C-14 and octanoic acid. This can be achieved through various chemical methods, such as reacting the intermediate with an activated form of octanoic acid, like octanoyl chloride or octanoic anhydride, in an appropriate solvent.

Alternatively, chemoenzymatic approaches have been developed for the synthesis of similar 14-O-esters of doxorubicin (B1662922). researchgate.netnih.gov These methods utilize enzymes, such as lipases, to catalyze the regioselective esterification of the C14-OH group. researchgate.net This enzymatic approach can be performed under mild reaction conditions and may not require extensive purification steps like chromatography. nih.gov For the synthesis of the closely related N-trifluoroacetyladriamycin-14-valerate (Valrubicin), an efficient two-step chemoenzymatic process starting from doxorubicin hydrochloride has been reported, involving a lipase-catalyzed regioselective esterification of N-trifluoroacetyl doxorubicin with valeric acid. researchgate.net A similar strategy would be applicable for the synthesis of the octanoate (B1194180) derivative.

The synthesis of this compound is an example of the broader field of anthracycline modification aimed at developing new analogs. bepls.com Chemical modifications are common and can occur at various positions on the anthracycline scaffold to alter activity and other properties. bepls.com The daunosamine sugar is a frequent site for functionalization. nih.gov Esterification at the C-14 position is a well-established strategy to create prodrugs of anthracyclines, with the goal of altering physicochemical properties like lipophilicity. nih.gov

Methods for Purity Assessment and Confirmation in Research

Ensuring the purity and confirming the chemical structure of synthesized this compound is critical. A suite of analytical techniques is employed for this purpose, with chromatographic methods being central.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of anthracycline derivatives. bepls.comnih.gov Reversed-phase HPLC, often using a C18 column, is typically used to separate the target compound from any starting materials, byproducts, or degradation products. nih.govnih.gov This method allows for the determination of the purity of the synthesized compound. selleckchem.comcaymanchem.com

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly LC-MS/MS, is a powerful tool for both the identification and quantification of anthracyclines and their derivatives in various samples, including biological matrices. nih.govekjcp.orgresearchgate.net LC-MS combines the separation capabilities of HPLC with the mass-analyzing power of mass spectrometry. nih.gov This allows for the confirmation of the molecular weight of the synthesized compound and provides structural information through the analysis of fragmentation patterns. ekjcp.orgresearchgate.net

The table below summarizes the key analytical techniques used in the characterization of anthracycline derivatives.

Analytical TechniquePurposeKey Information Provided
High-Performance Liquid Chromatography (HPLC)To separate the compound from impurities and quantify its purity. nih.govselleckchem.comRetention time, Purity percentage. nih.govekjcp.org
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)To confirm the identity and structure of the compound and to quantify it in complex mixtures. nih.govekjcp.orgMolecular weight, Fragmentation patterns, Structural confirmation. ekjcp.orgresearchgate.net
Nuclear Magnetic Resonance (NMR) SpectroscopyTo elucidate the detailed chemical structure of the compound.Chemical shifts, Coupling constants, providing a map of the atomic connectivity.
Infrared (IR) SpectroscopyTo identify the functional groups present in the molecule.Characteristic absorption bands for groups like esters, ketones, and amides.

Hydrolytic and Metabolic Transformations in Research Contexts

This compound is designed as a prodrug, meaning it is intended to be transformed within a biological system to release an active compound. Understanding its hydrolysis and metabolic fate is key to its mechanism of action.

A critical transformation for this compound is the hydrolysis of the ester bond at the C-14 position. This ester linkage is susceptible to cleavage by hydrolytic enzymes, specifically esterases, which are present in tissues and blood. google.com Research on the analogous compound, N-trifluoroacetyladriamycin-14-valerate (Valrubicin), has shown that the valerate (B167501) ester is rapidly split by tissue and blood hydrolases. fda.gov This enzymatic hydrolysis releases the primary metabolite, N-trifluoroacetyladriamycin (AD 41). fda.govdrugbank.com This process is considered a key step in the drug's activity. nih.gov

Similarly, the octanoate ester of this compound is expected to undergo enzymatic hydrolysis to release N-trifluoroacetyladriamycin. The rate of this hydrolysis can be influenced by the length of the fatty acid chain. The released N-trifluoroacetyladriamycin is itself an active anthracycline derivative. nih.gov In studies with Valrubicin (B1684116), after intravesical administration, it is metabolized to N-trifluoroacetyladriamycin and N-trifluoroacetyladriamycinol. drugbank.comnih.gov However, during a two-hour retention period in the bladder, the metabolism of Valrubicin to these metabolites is negligible, with the majority of the drug being excreted unchanged upon voiding. fda.govnih.gov

The hydrolytic process is summarized in the table below.

CompoundTransformation ProcessKey Enzyme ClassProduct(s) of Transformation
This compoundEnzymatic HydrolysisEsterases google.comN-trifluoroacetyladriamycin, Octanoic acid
N-trifluoroacetyladriamycin-14-valerateEnzymatic HydrolysisEsterases/HydrolasesN-trifluoroacetyladriamycin, N-trifluoroacetyladriamycinol drugbank.comnih.gov

Reduction and Metabolite Formation

The metabolic pathway of N-trifluoroacetyladriamycin derivatives is of significant interest. While specific studies on this compound are limited, research on N-trifluoroacetyladriamycin-14-valerate (Valrubicin) provides insight into the likely metabolic processes.

Studies have shown that after administration, Valrubicin is metabolized into two primary metabolites. The metabolism of these compounds is a critical factor in their biological activity and clearance from the body. Research indicates that the metabolites, along with the parent drug, may possess DNA-damaging capabilities, which are a common mechanism of action for anthracycline compounds. nih.gov The results from these studies suggest that the biological effects observed are likely due to the combined action of the parent compound and its metabolic products. nih.gov

It has been observed that enzymatic conversion of N-trifluoroacetyladriamycin-14-valerate in cell-free culture medium does not readily occur, suggesting that its metabolism is dependent on cellular enzymatic processes. nih.gov

Key Metabolites of the Analog N-trifluoroacetyladriamycin-14-valerate

Compound Role
N-trifluoroacetyladriamycin Primary Metabolite

Adsorption and Stability in Experimental Media and Containers

The stability and adsorption characteristics of a compound are crucial for ensuring the accuracy and reproducibility of experimental results. For N-trifluoroacetyladriamycin derivatives, these properties influence their handling, storage, and application in research settings.

Based on data for its analog, Valrubicin, this compound is expected to be a lipophilic (fat-soluble) compound. This characteristic is largely due to the N-trifluoroacetyl group and the 14-O-acyl chain. The stability of Valrubicin has been documented, with the compound showing stability for at least four years when stored at -20°C. caymanchem.com For experimental use, it can be dissolved in various organic solvents.

Solubility and Storage of the Analog N-trifluoroacetyladriamycin-14-valerate

Solvent Concentration Storage Temperature Stability
DMF 5 mg/ml -20°C ≥ 4 years
DMSO 5 mg/ml -20°C ≥ 4 years

Data sourced from studies on N-trifluoroacetyladriamycin-14-valerate (Valrubicin). caymanchem.com

The lipophilicity of these compounds suggests that they may be prone to adsorption onto the surfaces of plastic labware. This is a critical consideration for in vitro studies, as adsorption can lead to a decrease in the effective concentration of the compound in the experimental medium, potentially affecting the interpretation of results. Therefore, careful selection of experimental containers and validation of compound concentrations are important steps in research involving these molecules.

Molecular and Cellular Mechanisms of Action

Nucleic Acid Interactions

The primary mode of action for many anthracycline compounds, including Trifluoroacetyladriamycin-14-octanoate, involves direct interaction with cellular DNA. These interactions disrupt the normal functioning of the genetic material, leading to a cascade of events that can ultimately result in cell death.

DNA Intercalation Characteristics and Mechanisms

This compound, like its parent compound doxorubicin (B1662922), is understood to exert its cytotoxic effects in part through the process of DNA intercalation. This involves the insertion of its planar anthraquinone (B42736) ring system between the base pairs of the DNA double helix. This intercalation pushes apart the flanking base pairs, causing a localized unwinding of the DNA and distorting its helical structure. The stability of this intercalation is a critical factor in its biological activity. The interaction is primarily non-covalent, driven by forces such as van der Waals interactions and hydrogen bonding between the compound and the DNA bases.

Impact on DNA Replication and Transcription

The physical act of intercalation and the subsequent structural distortion of the DNA have profound consequences for essential cellular processes such as DNA replication and transcription. By altering the DNA template, this compound can impede the progression of DNA and RNA polymerases along the DNA strand. This steric hindrance effectively stalls both the replication of DNA, necessary for cell division, and the transcription of genes into messenger RNA, which is required for protein synthesis. Studies on the related compound, N-trifluoroacetyladriamycin-14-valerate (AD32), have demonstrated an inhibition of thymidine (B127349) incorporation, a key process in DNA synthesis, further supporting the interference with DNA replication. nih.gov The general mechanism for anthracyclines involves halting replication, which can lead to cell death. researchgate.net

Differential DNA Binding Compared to Parent Compounds and Other Derivatives

While sharing the fundamental mechanism of DNA intercalation with its parent compound, doxorubicin, this compound exhibits distinct DNA binding characteristics. The addition of the trifluoroacetyl group and the 14-octanoate ester moiety modifies the lipophilicity and electronic properties of the molecule. These modifications can influence its affinity for DNA and its sequence selectivity.

A comparative study of the in vitro activity of N-trifluoroacetyladriamycin-14-valerate (AD-32), a closely related derivative, and doxorubicin revealed significant differences. Doxorubicin was more effective against human bladder tumor cell lines in the logarithmic growth phase, whereas AD-32 showed greater activity against cells in the plateau phase. nih.gov This suggests that the modifications on the adriamycin backbone can alter the drug's interaction with DNA in cells at different metabolic states.

CompoundPreferred Cell Growth Phase for Activity
Doxorubicin (Adriamycin)Logarithmic Phase
N-trifluoroacetyladriamycin-14-valerate (AD-32)Plateau Phase

This table is based on a comparative study of N-trifluoroacetyladriamycin-14-valerate (AD-32) and doxorubicin on human bladder tumor cell lines. nih.gov

Enzymatic Targeting and Modulation

Beyond its direct physical interaction with DNA, this compound also targets and modulates the activity of crucial enzymes involved in maintaining the integrity and topology of DNA.

Inhibition of Topoisomerase II Activity

A critical target of this compound and other anthracyclines is the nuclear enzyme topoisomerase II. mdpi.com This enzyme plays a vital role in managing the topological stresses in DNA that arise during replication, transcription, and recombination by creating transient double-strand breaks. This compound acts as a topoisomerase II poison. mdpi.com It intercalates into the DNA and stabilizes the "cleavable complex," a transient intermediate in the topoisomerase II catalytic cycle where the enzyme is covalently bound to the broken DNA strands. researchgate.net By trapping the enzyme in this state, the compound prevents the re-ligation of the DNA breaks, leading to an accumulation of double-strand breaks. mdpi.com This DNA damage triggers cell cycle arrest and can ultimately induce apoptosis. The metabolite of the related compound valrubicin (B1684116) (N-trifluoroacetyladriamycin-14-valerate), which is free of the valerate (B167501) group, has been identified as a nuclear-targeted topoisomerase II poison. nih.gov

Interaction with DNAase I and Related Enzymes

The formation of a stable complex between this compound and DNA also has implications for the activity of other DNA-metabolizing enzymes. Research has shown that Adriamycin-14-octanoate inhibits the activity of DNAase I, an endonuclease that digests DNA. This inhibition is not due to a direct interaction with the enzyme itself, but rather a consequence of the drug binding to the DNA substrate. The stable drug-DNA complex effectively shields the DNA from the enzymatic action of DNAase I. This mechanism highlights that the primary target of the drug is the DNA molecule, and the subsequent enzymatic inhibition is a downstream effect of this initial interaction.

Induction of Cellular Responses

This section details the molecular and cellular responses induced by this compound and its closely related analog, N-trifluoroacetyladriamycin-14-valerate (Valrubicin/AD-32). The research cited predominantly involves the valerate analog due to a larger body of available scientific literature.

Apoptosis Induction Pathways in Cancer Cells

The cytotoxic effects of N-trifluoroacetyladriamycin-14-valerate are mediated, in part, through the induction of programmed cell death, or apoptosis. The primary mechanism involves interference with critical nuclear enzymes and the activation of specific cell death cascades.

One of the principal mechanisms of action is the interference with the normal breaking and resealing action of DNA topoisomerase II. drugbank.com The compound is converted within the cell to its metabolite, N-trifluoroacetyladriamycin, which stabilizes the complex between topoisomerase II and DNA. cancer.gov This disruption of DNA replication and repair processes is a significant cellular stressor that can trigger apoptotic pathways. cancer.gov

Specific research has identified that Valrubicin-induced apoptosis proceeds via the activation of key executioner caspases. In human gastric cancer cells, its apoptotic effect has been shown to be mediated through the activation of caspase-3 and caspase-7. researchgate.net The binding of the compound to double-stranded DNA occurs through both electrostatic interactions and intercalation, a process that contributes to its cytostatic effects and the subsequent induction of cell death. nih.gov While its parent compound, doxorubicin, can induce apoptosis through the Fas-mediated extrinsic pathway, the mechanism for N-trifluoroacetyladriamycin-14-valerate appears to differ, highlighting its unique biological activity. cancer.govnih.gov

Effects on Cell Cycle Progression

N-trifluoroacetyladriamycin-14-valerate exerts a significant influence on the progression of the cell cycle in cancer cells. Multiple studies have consistently demonstrated that the compound causes an arrest of the cell cycle in the G2 phase. drugbank.comcancer.govcapes.gov.br This G2 block prevents cells from entering mitosis, thereby inhibiting cell division and proliferation.

A noteworthy characteristic of N-trifluoroacetyladriamycin-14-valerate is its differential effect on cells in various growth phases. In studies on human bladder tumor cell lines, the compound was found to be more effective against cells in the stationary or plateau phase of growth compared to those in the logarithmic growth phase. caymanchem.comnih.gov This is a distinguishing feature compared to its parent compound, Adriamycin (doxorubicin), which is more active against rapidly proliferating cells in the log phase. nih.gov Furthermore, in human lymphoid cells, N-trifluoroacetyladriamycin-14-valerate does not exhibit the cell cycle phase-specific cytotoxic effects that are characteristic of Adriamycin. capes.gov.br

Table 1: Comparative Activity of N-trifluoroacetyladriamycin-14-valerate (AD-32) in Different Cell Growth Phases

CompoundCell LineMost Active Growth PhaseFindingReference
N-trifluoroacetyladriamycin-14-valerate (AD-32)Human Bladder Tumor Cell Lines (HBTCL)Plateau PhaseDemonstrates greater activity against slower-growing or non-proliferating cells. nih.gov
Adriamycin (Doxorubicin)Human Bladder Tumor Cell Lines (HBTCL)Logarithmic PhaseShows greater activity against rapidly dividing cells. nih.gov

Inhibition of Macromolecular Synthesis (DNA, RNA, Protein)

A fundamental aspect of the mechanism of action for N-trifluoroacetyladriamycin-14-valerate is its ability to inhibit the synthesis of essential macromolecules, including DNA, RNA, and proteins. cancer.govcapes.gov.br This inhibition stems from its interaction with DNA and key enzymes involved in these synthetic processes.

DNA Synthesis: The compound has been shown to inhibit the incorporation of thymidine, a direct measure of DNA synthesis. nih.gov This effect is a downstream consequence of DNA damage and the inhibition of topoisomerase II, which are critical for the replication process. cancer.govnih.gov Studies comparing it with Adriamycin in CCRF-CEM human lymphoblastic cells found that while both agents cause DNA damage, N-trifluoroacetyladriamycin-14-valerate acts as an inhibitor of thymidine incorporation. nih.gov

RNA Synthesis: Research in cultured L1210 leukemia cells has provided specific details on the inhibition of nuclear RNA synthesis. nih.gov N-trifluoroacetyladriamycin-14-valerate effectively inhibits the synthesis of ribosomal RNA (rRNA) and both non-polyadenylated and polyadenylated heterogeneous nuclear RNA (hnRNA). nih.gov Interestingly, the synthesis of smaller nuclear RNA species (less than 5S) is not significantly affected. nih.gov This selective inhibition disrupts the production of messenger RNA precursors and ribosomes, which is essential for protein synthesis. The inhibition of RNA synthesis is also linked to the stabilization of the topoisomerase II-DNA complex. cancer.gov

Protein Synthesis: The inhibition of protein synthesis is a secondary effect resulting from the disruption of DNA replication and, more directly, the inhibition of RNA synthesis. cancer.gov By blocking the transcription of rRNA and hnRNA, the compound effectively halts the production of the cellular machinery and templates required for translating proteins.

Table 2: Effects of N-trifluoroacetyladriamycin-14-valerate on Macromolecular Synthesis

MacromoleculeEffectMechanism/DetailsCell Line StudiedReference
DNAInhibitedInhibits incorporation of thymidine; linked to DNA damage and topoisomerase II interference.CCRF-CEM Human Lymphoblastic Cells nih.gov
RNAInhibitedInhibits rRNA and hnRNA synthesis; no significant effect on smaller nuclear RNA (<5S).L1210 Leukemia Cells nih.gov
ProteinInhibitedSecondary consequence of the inhibition of DNA replication and RNA synthesis.General cancer.gov

Preclinical Efficacy Studies in in Vitro and in Vivo Models

In Vitro Cytotoxicity and Antiproliferative Activity

The in vitro activity of AD 32 has been evaluated to understand its direct effects on cancer cells, including its spectrum of activity, comparative potency, and cell-phase specificity.

AD 32 has demonstrated notable activity against human bladder tumor cell lines (HBTCL). nih.gov Studies show it can inhibit the growth of these cells, with lethal dose 50 (LD50) values reported to be in the range of 0.05 to 11.2 μM. caymanchem.com The spectrum of activity for AD 32 against a panel of seven different HBTCL was found to be similar to that of Doxorubicin (B1662922) (Adriamycin). nih.gov

In studies involving leukemia cell lines, AD 32 was found to be somewhat less effective than Doxorubicin in inhibiting the growth of CCRF-CEM cells. nih.gov Both AD 32 and Doxorubicin have been shown to cause extensive chromosomal damage and arrest the cell cycle traverse in the G2 phase in human lymphoid cells. nih.gov

Table 1: In Vitro Cytotoxicity of AD 32 in Human Bladder Tumor Cell Lines This is an interactive table. You can sort and filter the data.

Cell Line Type Metric Value Range
Human Bladder Tumor LD50 0.05 - 11.2 µM

LD50 (Lethal Dose, 50%) represents the concentration of the compound required to kill 50% of the cells in the culture. Data sourced from reference caymanchem.com.

When directly compared to Doxorubicin, AD 32 shows a distinct cytotoxic profile. While its activity spectrum against a panel of human bladder tumor cell lines was similar to Doxorubicin, its potency can differ. nih.gov For instance, in vitro studies on CCRF-CEM leukemia cells indicated that AD 32 was somewhat less effective at inhibiting growth than Doxorubicin. nih.gov

Interestingly, the cytotoxic activity of AD 32 appears to be less affected by temperature than Doxorubicin; the activity of Doxorubicin was inhibited at 4°C, whereas the activity of AD 32 was unaffected. nih.gov In terms of effects on non-cancerous cells, a comparison using CFU-GM assays with normal human bone marrow samples showed that AD 32 and Doxorubicin have similar toxicity on hematopoietic stem cells. nih.gov The mean lethal dose for 50% of the colonies (LD50) was 1.6 ± 1.4 µM for Doxorubicin and 3.9 ± 4.9 µM for AD 32. nih.gov

AD 32 exhibits a notable difference from Doxorubicin regarding its activity in different cell growth phases. Doxorubicin is generally more effective against rapidly dividing cells in the logarithmic (log) growth phase. nih.gov In contrast, AD 32 has been found to be more active against cancer cells that are in the stationary, or plateau, phase of growth. nih.govcaymanchem.com

For CUB-2 cells, the lethal dose needed to kill 70% of cells (LD70) was 2.5 µM in the plateau phase, compared to 12.1 µM in the log phase, highlighting its enhanced efficacy against slower-growing cell populations. caymanchem.com This characteristic suggests AD 32 could be particularly useful against the slow-growing cell populations often found within solid tumors. nih.gov However, one study using human lymphoid cells reported that AD 32, unlike Doxorubicin, did not demonstrate cell cycle phase-specific cytotoxic effects. nih.gov

In Vivo Antitumor Efficacy in Animal Models

The promising in vitro results led to extensive testing of AD 32 in various animal models of cancer, where it demonstrated significant antitumor activity.

AD 32 has shown markedly superior antitumor activity compared to Doxorubicin in murine leukemia models. nih.gov In mice with P388 leukemia, optimal dosages of AD 32 led to a 429% increase in median lifespan, with a majority of the mice becoming 60-day survivors. nih.gov This was a significant improvement over Doxorubicin, which produced a 132% increase in lifespan with no 30-day survivors. nih.gov

The results in the L1210 leukemia system were even more pronounced. nih.gov AD 32 consistently achieved an increase in lifespan greater than 445%, with a high rate of 60-day survivors. nih.gov In the same model, Doxorubicin only increased lifespan by 42% to 54%, with no long-term survivors. nih.gov Studies confirm that AD 32 increases survival in mice bearing both P388 and L1210 leukemias. caymanchem.com

Table 2: Comparative Efficacy of AD 32 and Doxorubicin in Murine Leukemia Models This is an interactive table. You can sort and filter the data.

Leukemia Model Compound Increase in Median Lifespan (%) Long-Term Survivors
P388 AD 32 +429% 3 of 5 at 60 days
P388 Doxorubicin +132% None at 30 days
L1210 AD 32 >+445% High percentage at 60+ days
L1210 Doxorubicin +42% to +54% None at 30 days

Data sourced from reference nih.gov.

The efficacy of AD 32 extends to solid tumor models in animals. It has been reported as being superior to Doxorubicin in several solid tumor systems, including the Ridgway osteogenic sarcoma and Lewis lung carcinoma. nih.gov Pharmacokinetic studies have been conducted in mice bearing established Lewis lung carcinomas to understand the distribution and metabolism of the drug in a solid tumor context. nih.gov

Furthermore, AD 32 has been identified as a promising agent for the intravesical therapy of superficial bladder carcinoma, a type of transplanted solid tumor model. nih.gov Its lipophilic nature and activity against plateau-phase cells are considered advantageous for this application. nih.gov

Comparative Antitumor Activity and Survival Enhancement Versus Parent Compounds

N-trifluoroacetyladriamycin-14-valerate (AD 32) has demonstrated significantly greater antitumor activity and survival enhancement in preclinical models compared to its parent compound, Adriamycin (Doxorubicin).

In murine P388 leukemia models, AD 32 showed a marked superiority over Adriamycin. nih.gov At optimal doses, AD 32 led to a +429% increase in the median lifespan of the treated mice, with 60% of the animals surviving for 60 days. nih.gov In stark contrast, Adriamycin treatment resulted in a +132% increase in median lifespan with no survivors beyond 30 days. nih.gov

The enhanced efficacy of AD 32 was also observed in the L1210 leukemia system. nih.gov Treatment with AD 32 consistently produced a more than 445% increase in lifespan, with a high percentage of long-term survivors (60+ days). nih.gov Conversely, Adriamycin treatment only led to a 42% to 54% increase in lifespan with no 30-day survivors. nih.gov

Furthermore, studies in other tumor models, such as Ridgway osteogenic sarcoma and Lewis lung carcinoma, have also indicated the superiority of AD 32 over Adriamycin. nih.gov While detailed comparative data in these specific solid tumors are part of broader preclinical evaluations, the consistent outperformance of AD 32 in various cancer models underscores its enhanced therapeutic potential.

The following table summarizes the comparative antitumor activity and survival enhancement of AD 32 versus Adriamycin in murine leukemia models.

Comparative Efficacy of AD 32 vs. Adriamycin in Murine Leukemia Models

Tumor ModelCompoundIncrease in Median Lifespan (%)Long-Term Survivors
P388 LeukemiaAD 32+429%3 of 5 (60-day)
Adriamycin+132%0 of 5 (30-day)
L1210 LeukemiaAD 32>+445%High Percentage (60+-day)
Adriamycin+42% to +54%None (30-day)

Cellular Uptake and Accumulation in Preclinical Systems

The cellular uptake and accumulation of N-trifluoroacetyladriamycin-14-valerate (AD 32) exhibit distinct characteristics compared to its parent compound, Adriamycin. These differences are thought to contribute to its unique activity profile.

In vitro studies using CCRF-CEM human lymphoblastic cells have shown that the cellular uptake of AD 32 after a 2-hour incubation is lower than that of Adriamycin. nih.gov Both compounds, however, are taken up to a lesser extent than Daunorubicin (B1662515). nih.gov Despite this lower initial uptake, AD 32 demonstrates potent cytotoxicity.

A notable feature of AD 32 is its lipophilic nature, which influences its interaction with cells. nih.gov This property is believed to contribute to its enhanced activity during prolonged exposure times. nih.gov Unlike Adriamycin, the activity of which is inhibited at lower temperatures (4°C), the efficacy of AD 32 is not affected by temperature changes, suggesting a different mechanism of cellular entry or action that is less dependent on temperature-sensitive processes. nih.gov

Furthermore, AD 32 has shown greater effectiveness against tumor cells in the plateau phase of growth compared to the log phase, which is the opposite of what is observed with Adriamycin. nih.gov This suggests that AD 32 may be particularly effective against slow-growing or non-proliferating cancer cells, which are often resistant to traditional chemotherapeutics.

The table below outlines the key characteristics of cellular uptake and activity for AD 32 in comparison to Adriamycin.

Cellular Uptake and In Vitro Activity Profile

CharacteristicN-trifluoroacetyladriamycin-14-valerate (AD 32)Adriamycin (Doxorubicin)
Cellular Uptake (2-hr incubation)Lower than AdriamycinHigher than AD 32
Effect of Temperature (4°C) on ActivityUnaffectedInhibited
Activity in Log vs. Plateau Growth PhaseMore effective in plateau phaseMore effective in log phase
LipophilicityHighLower

Structure Activity Relationships and Derivative Development

Influence of Chemical Modifications on Preclinical Pharmacological Profiles

Chemical alterations at the C-14 position of the aglycone and the 3'-N position of the daunosamine (B1196630) sugar are fundamental to the pharmacological profile of Trifluoroacetyladriamycin-14-octanoate. These modifications transform the parent adriamycin structure into a highly lipophilic prodrug with a distinct mechanism of cellular entry and activation.

The attachment of a trifluoroacetyl group to the 3' amino group of the daunosamine sugar moiety is a critical modification. This N-acylation serves multiple purposes. Firstly, it significantly increases the lipophilicity of the molecule. Studies on related N-trifluoroacetylated anthracyclines, such as N-Trifluoroacetyladriamycin-14-valerate (AD-32), indicate that substitution on the glycosidic amino group can retain or even enhance the therapeutic effectiveness of the parent compound in preclinical models. researchgate.net The trifluoroacetyl group alters the electronic properties of the sugar moiety, which can influence how the drug interacts with cellular components, including efflux pumps that contribute to multidrug resistance.

Furthermore, research on the genotoxicity of anthracycline derivatives has shown that N-alkylation or N-acylation of the sugar moiety can substantially reduce or abolish the mutagenic activity observed with parent compounds like adriamycin. nih.gov This suggests that the N-trifluoroacetyl group may modulate the DNA-damaging properties of the drug. Studies have also indicated that these N-acylated derivatives, or their metabolites, retain DNA-related effects similar to those of adriamycin, which are considered crucial for their cytotoxic action. nih.gov

Esterification of the C-14 hydroxyl group with a long-chain fatty acid, specifically an octanoate (B1194180) group, is the second key modification in this compound. This 14-O-acyl substitution dramatically enhances the molecule's lipophilicity, a property directly linked to improved cellular penetration. researchgate.net Lipophilic anthracyclines are known to exhibit higher rates of cellular uptake compared to their hydrophilic parent compounds. nih.gov

This modification renders this compound a prodrug. The intact esterified molecule shows inhibited activity in purified systems targeting topoisomerase II. Its cytotoxic efficacy in cellular assays is dependent on intracellular enzymatic hydrolysis of the 14-octanoate ester. This cleavage releases an active metabolite that can then engage with its ultimate target, topoisomerase II. This two-step mechanism—enhanced cellular uptake due to lipophilicity followed by intracellular activation—is a hallmark of this class of derivatives. researchgate.net It has been noted that esters like this compound can be unstable in chemical growth media used for cell culture studies, which underscores their nature as prodrugs that are hydrolyzed to exert their effect. researchgate.net

Comparative Structure-Activity Analysis with Related Anthracyclines

Analyzing this compound in the context of other modified anthracyclines provides a clearer understanding of how specific structural changes fine-tune pharmacological activity.

A direct comparison with the well-studied analog N-Trifluoroacetyladriamycin-14-valerate (Valrubicin or AD-32) is particularly instructive. Both compounds share the N-trifluoroacetyl group but differ in the length of the fatty acid ester chain at the C-14 position—octanoate (an 8-carbon chain) versus valerate (B167501) (a 5-carbon chain). This difference in chain length is expected to make this compound even more lipophilic than AD-32.

AD-32 has demonstrated significant preclinical antitumor activity and is noted for its rapid uptake into the cytoplasm of living cells, a characteristic attributed to its lipophilic nature. nih.govnih.gov Unlike adriamycin, its fluorescence does not localize in the nucleus, which is consistent with its role as a prodrug that does not bind to DNA in its intact form. nih.gov AD-32 is also more effective against tumor cells in the plateau phase of growth compared to the log phase, a feature that may be linked to its lipophilicity and mechanism of activation. nih.gov While specific comparative efficacy data is limited, the increased chain length of the octanoate ester would likely enhance properties such as membrane traversal, potentially influencing its cellular uptake kinetics and efficacy profile relative to the valerate derivative.

Table 1: Comparative Profile of N-Trifluoroacetyladriamycin Derivatives

Feature This compound N-Trifluoroacetyladriamycin-14-valerate (AD-32)
C-14 Ester Group Octanoate (C8) Valerate (C5)
Relative Lipophilicity Higher Lower
Preclinical Activity Acts as a prodrug requiring hydrolysis. researchgate.net Significant antitumor activity in murine leukemia and human bladder cancer cell lines. nih.gov
Cellular Behavior Expected to show rapid cytoplasmic uptake. Shows rapid cytoplasmic uptake; fluorescence does not localize in the nucleus. nih.gov

| Growth Phase Sensitivity | Not specified | More active against plateau-phase cells than log-phase cells. nih.gov |

The development of 14-O-acyl derivatives is a strategy to improve the therapeutic index of anthracyclines. The length and chemical nature of the acyl chain are critical determinants of the derivative's pharmacological properties. Studies on daunorubicin (B1662515) derivatives acylated with various short-chain fatty acids have shown high cytotoxicity against several cancer cell lines. ineosopen.org

The underlying principle is that the acyl chain length directly influences the compound's lipophilicity, which in turn affects cellular uptake and the rate of enzymatic hydrolysis to the active form. Longer chains, like octanoate, generally confer greater lipophilicity. However, the optimal chain length is a balance; the ester must be stable enough to allow cellular entry but labile enough to be cleaved by intracellular esterases to release the active drug. The selection of an octanoate chain represents a specific choice to maximize lipophilic character for enhanced cellular penetration.

The primary mechanism of action for classic anthracyclines is the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. ineosopen.org They achieve this by intercalating into DNA and stabilizing a ternary complex formed by the enzyme and the cleaved DNA strands, which leads to irreversible DNA damage and cell death. nih.gov The substitutions in this compound fundamentally alter this interaction.

The intact molecule is a poor inhibitor of topoisomerase II. The bulky, lipophilic 14-octanoate ester group sterically hinders the drug's ability to effectively intercalate into DNA and form the stable ternary complex. nih.gov Similarly, the N-trifluoroacetyl group on the daunosamine sugar can modify the way the drug fits into the DNA minor groove, an interaction critical for the activity of parent anthracyclines. nih.gov

Therefore, this compound functions as a prodrug whose activity is latent until metabolically activated. Its design circumvents immediate interaction with topoisomerase II upon entering the cell. Only after intracellular esterases cleave the 14-octanoate ester is a metabolite generated that is capable of poisoning topoisomerase II, thereby inducing cytotoxicity. researchgate.net This delayed and intracellularly-localized activation is a key feature of its structure-activity profile.

| 14-Octanoate Ester | Significantly increases lipophilicity, enhancing cellular penetration. researchgate.net | Sterically hinders effective DNA intercalation. nih.gov | Prevents formation of the drug-DNA-enzyme ternary complex. nih.gov |

Design and Synthesis of Analogues for Enhanced Preclinical Attributes (e.g., Improved Aqueous Solubility for Research)

The development of anthracycline analogues with improved physicochemical properties, such as aqueous solubility, is a critical area of research aimed at enhancing their preclinical and potential clinical utility. A significant challenge with some potent anthracycline derivatives, for instance, the DNA-nonbinding analogue N-(trifluoroacetyl)adriamycin 14-valerate (AD 32), is their poor water solubility. nih.gov This characteristic can complicate formulation and administration in research and clinical settings. nih.gov To address this limitation, research has focused on the rational design and synthesis of new analogues that retain high antitumor efficacy while exhibiting improved solubility.

One successful strategy involves the introduction of ionizable groups, such as carboxylic acids, into the molecule. This approach is based on the principle that the presence of a functional group that can be converted into a salt under physiological pH conditions will significantly enhance aqueous solubility. The synthesis of N-(trifluoroacetyl)adriamycin 14-O-hemiester derivatives serves as a prime example of this strategy. nih.gov

The design rationale for these second-generation analogues was to leverage the C-14 hydroxyl group of the adriamycin scaffold. By esterifying this position with one end of a dicarboxylic acid, a free carboxylic acid function is introduced at the other end of the acyl chain. This terminal carboxyl group can then be used to form a water-soluble salt in a dilute aqueous alkaline medium, such as a pH 7.4 phosphate (B84403) buffer. nih.gov

The synthesis of these analogues was achieved by reacting N-(trifluoroacetyl)-14-halodaunorubicin (using either the bromo or iodo derivative) with the monosodium salts of various dibasic acids. nih.gov This reaction was typically carried out in an aqueous acetone (B3395972) solvent system. nih.gov The dicarboxylic acids used in this synthetic approach included malonic, succinic, glutaric, adipic, pimelic, azelaic, and sebacic acids, resulting in a series of N-(trifluoroacetyl)adriamycin 14-O-hemiester derivatives with varying lengths of the hydrocarbon chain separating the ester and the terminal carboxylic acid. nih.gov

The resulting analogues were evaluated for their antitumor activity and physicochemical properties. Many of the synthesized hemiester derivatives demonstrated significant in vivo antitumor activity against murine P388 leukemia, with several showing curative potential comparable to the parent compound, N-(trifluoroacetyl)adriamycin 14-valerate. nih.gov

Among the synthesized compounds, the hemiadipate derivative, N-(trifluoroacetyl)adriamycin-14-O-hemiadipate, emerged as a particularly promising candidate due to its combination of high antitumor efficacy, excellent aqueous solubility, and good solution stability. nih.gov The detailed properties of this analogue highlight the success of the design strategy.

Table 1: Preclinical Attributes of N-(trifluoroacetyl)adriamycin-14-O-hemiadipate

PropertyResearch Finding
Antitumor Efficacy 86% cure rate in the P388 murine leukemia model across a 40-70 mg/kg dose range. nih.gov
Aqueous Solubility 60 mg/mL in pH 7.4 phosphate buffer. nih.gov
Solution Stability (pH 7.4) No decomposition observed at 4°C over 24 hours. nih.gov
Solution Stability (pH 7.4) 0.5% hydrolysis at 27°C over 24 hours. nih.gov

This targeted chemical modification successfully addressed the issue of poor aqueous solubility while maintaining, and in some cases, providing superior preclinical antitumor activity. The structure-activity relationship studies indicate that the introduction of a terminal carboxylic acid via a hemiester linkage at the C-14 position is a viable and effective strategy for developing adriamycin analogues with enhanced preclinical attributes for research purposes. nih.gov

Preclinical Pharmacokinetic and Pharmacodynamic Investigations

Distribution and Elimination in Animal Models

Studies in animal models, particularly mice, have been crucial in understanding the distribution and elimination patterns of lipophilic doxorubicin (B1662922) analogs like AD 32. Following intravenous administration, these compounds exhibit rapid and wide distribution into tissues, a characteristic attributed to their high lipophilicity.

Research in Lewis lung carcinoma-bearing mice demonstrated a swift disappearance of AD 32 from the blood. nih.gov This rapid clearance from the circulation is contrasted by its extensive uptake and retention in various tissues. The valerate (B167501) ester of AD 32 undergoes rapid hydrolysis by tissue and blood hydrolases, leading to the formation of its primary metabolite, N-trifluoroacetyladriamycin (AD 41). nih.gov While AD 32 is quickly eliminated from the bloodstream, its metabolite, AD 41, shows much more prolonged persistence in tissues. nih.gov This suggests that the tissue distribution and retention of the active moieties are significant.

In a study using a rat model to assess systemic exposure after intravesical administration of AD 32, the total systemic drug exposure was found to be less than 1% of that observed after an identical intravenous dose. nih.gov This highlights the localized effect and minimal systemic distribution when administered directly into the bladder, a key consideration for its clinical application in superficial bladder cancer. nih.gov

The tissue distribution of anthracyclines is not uniform. Studies on doxorubicin have shown that while it distributes to the heart, kidney, and liver, its penetration into solid tumors can be limited to perivascular regions. nih.gov Lipophilic analogs like AD 32 are designed to overcome some of these distribution barriers. The ability of AD 32 to be hydrolyzed to AD 41 in various tissues, including the brain, intestinal mucosa, myocardium, and spleen, indicates a broad distribution and local metabolic activation. nih.gov

ParameterFindingAnimal ModelReference
Blood Disappearance Very rapid disappearance of AD 32 from blood.Lewis lung carcinoma-bearing mice nih.gov
Metabolite Persistence The metabolite, AD 41, persists in tissues for a much longer duration than the parent compound.Lewis lung carcinoma-bearing mice nih.gov
Systemic Exposure (Intravesical) Systemic drug exposure is less than 1% compared to intravenous administration.Rat nih.gov
Tissue Hydrolysis AD 32 is hydrolyzed to AD 41 in various tissues, including brain, intestinal mucosa, myocardium, and spleen.Lewis lung carcinoma-bearing mice nih.gov

Biomembrane Interactions and Partitioning in Model Systems (e.g., Phospholipid Bilayers, Erythrocytes)

The lipophilic nature of Trifluoroacetyladriamycin-14-octanoate and its analogs governs their interaction with biological membranes. These interactions are fundamental to their cellular uptake, distribution, and mechanism of action, which is thought to be distinct from the DNA intercalation typical of doxorubicin.

High-sensitivity differential scanning calorimetry studies on AD 32 have shown that it partitions almost completely into the lipid phase of both neutral and acidic phospholipid bilayers. nih.gov This strong partitioning is a direct consequence of its lipophilicity. The fluidizing effect of AD 32 on these bilayers was found to be directly related to the cardiolipin (B10847521) content of the vesicles, indicating a significant interaction with this specific phospholipid, which is abundant in the inner mitochondrial membrane. nih.gov

Computational molecular dynamics simulations of anthracyclines interacting with lipid bilayers have further elucidated these interactions. nih.gov These studies suggest that the rate of membrane insertion and the orientation within the bilayer are correlated with the drug's cytotoxic activity. nih.gov For doxorubicin, a faster diffusion rate into the bilayer and a higher propensity to interact with the hydrocarbon tails were observed compared to its analogs, suggesting a higher probability of transport across the membrane leaflet. nih.gov Lipophilic derivatives like this compound are expected to exhibit even more pronounced interactions with the lipid core of the membrane.

Model SystemObservationCompoundReference
Phospholipid Bilayers (Multilamellar Vesicles) Essentially complete partitioning into the lipid phase.AD 32 nih.gov
Phospholipid Bilayers (Multilamellar Vesicles) Fluidizing effect is directly related to cardiolipin content.AD 32 nih.gov
Computational Model (POPC and DMPC bilayers) Cytotoxicity is correlated with the ability to diffuse at a faster rate into the bilayers.Doxorubicin nih.gov

Pharmacokinetic Implications for In Vitro and In Vivo Study Design

The unique pharmacokinetic properties of lipophilic anthracyclines have significant implications for the design of both in vitro and in vivo studies. Their high lipophilicity, rapid cellular uptake, and distinct mechanism of action compared to doxorubicin necessitate careful consideration of experimental parameters.

In vitro studies have shown that the activity of AD 32 is less affected by temperature compared to doxorubicin, whose activity is inhibited at 4°C. nih.gov This suggests that the uptake mechanism of AD 32 is less dependent on active transport processes. Furthermore, AD 32 has demonstrated greater activity against tumor cells in the plateau phase of growth compared to the log growth phase, which is the opposite of what is observed for doxorubicin. nih.govupol.czcaymanchem.com This has important implications for designing in vitro assays that accurately reflect the activity of these compounds against slow-growing or non-proliferating cell populations within a tumor. The enhanced activity over prolonged exposure times also suggests that continuous exposure models may be more relevant for these compounds. nih.govupol.cz

For in vivo studies, the rapid conversion of the parent compound to its active metabolite must be considered. Pharmacokinetic models should, therefore, account for both the parent drug and its key metabolites. nih.gov The route of administration profoundly impacts the pharmacokinetic profile. As demonstrated in preclinical studies with AD 32, intravesical administration leads to high local concentrations with minimal systemic exposure, a desirable feature for treating localized disease and a critical factor in study design. nih.gov The choice of animal model and the tumor type are also crucial, as the expression of tissue and blood hydrolases can vary, affecting the rate of metabolic activation. nih.gov The development of drug resistance, often mediated by P-glycoprotein, is a key consideration. Lipophilic anthracyclines may have a higher uptake rate, potentially overcoming this resistance mechanism. nih.gov Therefore, in vivo studies should ideally include doxorubicin-resistant tumor models to evaluate the efficacy of these analogs in a clinically relevant context.

Study TypePharmacokinetic ImplicationRationale/ObservationReference
In Vitro Temperature independence of activity.Uptake is likely less dependent on active transport. nih.gov
In Vitro Greater activity against plateau-phase cells.Important for modeling activity against non-proliferating tumor cells. nih.govupol.czcaymanchem.com
In Vivo Measurement of both parent drug and active metabolites.The parent compound is rapidly metabolized to an active form. nih.gov
In Vivo Route of administration dictates systemic exposure.Intravesical administration results in high local and low systemic concentrations. nih.gov
In Vivo Use of drug-resistant tumor models.Lipophilic analogs may overcome P-glycoprotein-mediated resistance due to higher uptake rates. nih.gov

Mechanisms of Preclinical Drug Resistance and Overcoming Strategies

Characterization of Resistance Mechanisms in Cellular Models

Preclinical studies utilizing various cancer cell lines have been instrumental in elucidating the mechanisms of resistance to anthracyclines, including analogues like Trifluoroacetyladriamycin-14-octanoate. While specific studies on this compound resistance mechanisms are not extensively detailed in the provided information, general mechanisms of anthracycline resistance are well-documented and are likely applicable. These mechanisms often involve decreased drug accumulation within the cancer cells, alterations in the drug's target enzyme (topoisomerase II), and increased drug efflux mediated by transporter proteins such as P-glycoprotein.

In the context of a related analogue, N-trifluoroacetyladriamycin-14-valerate (AD-32), studies have identified resistance in human bladder tumor cell lines. For instance, the T24 human bladder tumor cell line was found to be resistant to both Adriamycin (doxorubicin) and AD-32, suggesting the presence of underlying resistance mechanisms that are common to this class of drugs nih.gov. The lipophilic nature of AD-32 may influence its interaction with cellular membranes and efflux pumps, potentially leading to different resistance profiles compared to its parent compound, Adriamycin nih.gov.

Further research into the specific molecular changes in resistant cell lines, such as gene expression profiling and proteomic analysis, would be necessary to fully characterize the resistance mechanisms specific to this compound.

Drug Combination Studies in Preclinical Models (e.g., Synergism with Chemo-sensitizers like Verapamil)

A promising strategy to combat drug resistance is the co-administration of chemotherapeutic agents with chemo-sensitizers. These are compounds that can reverse the resistance mechanisms in cancer cells, thereby restoring or enhancing the efficacy of the anticancer drug. Verapamil, a calcium channel blocker, is a well-known inhibitor of the P-glycoprotein efflux pump, a common mediator of multidrug resistance.

Preclinical investigations have demonstrated the potential of verapamil to enhance the activity of anthracycline analogues in resistant cancer cells. A notable study involving the N-trifluoroacetyladriamycin-14-valerate (AD-32) analogue showed that verapamil could enhance the activity of both Adriamycin and AD-32 against a resistant human bladder tumor cell line (T24) nih.gov. This finding suggests that the resistance observed in this cell line is, at least in part, mediated by a mechanism that can be inhibited by verapamil, likely P-glycoprotein-mediated drug efflux.

The synergistic effect of combining a chemo-sensitizer with this compound could potentially allow for lower doses of the chemotherapeutic agent to be used, thereby reducing dose-related toxicities while maintaining or even improving therapeutic efficacy.

Below is a data table summarizing the findings from a preclinical study on the effect of Verapamil on the activity of Adriamycin and its analogue AD-32 in a resistant human bladder cancer cell line.

Cell LineCompoundCombinationOutcome
T24 (Resistant Human Bladder Tumor)Adriamycin (ADR)ADR + VerapamilEnhanced Activity
T24 (Resistant Human Bladder Tumor)N-trifluoroacetyladriamycin-14-valerate (AD-32)AD-32 + VerapamilEnhanced Activity

Future Research Directions and Translational Perspectives

Exploration of Advanced Delivery Systems for Preclinical Applications (e.g., Liposomal Formulations)

The development of advanced delivery systems for anthracyclines is a key strategy to enhance their therapeutic index by increasing drug concentration at the tumor site while minimizing systemic toxicity. While specific research on liposomal formulations of Trifluoroacetyladriamycin-14-octanoate is not extensively documented, the principles derived from studies on similar lipophilic anthracycline esters provide a strong rationale for this line of inquiry.

For instance, research on a related compound, the 14-O-palmitoyl ester of 3'-deamino-3'-hydroxydoxorubicin, demonstrated that its lipophilic nature led to an exceptional entrapment efficiency of over 99% in multilamellar vesicles. nih.gov These liposomes also exhibited high stability, with more than 99% of the drug retained after 14 days. nih.gov This high level of stable encapsulation is a critical attribute for effective drug delivery, preventing premature drug release and reducing systemic exposure. Liposome-entrapped 14-O-palmitoyl-hydroxyrubicin was found to be significantly more active than doxorubicin (B1662922) in murine tumor models. nih.gov

Given that this compound also possesses a lipophilic side chain, it is hypothesized that it would exhibit favorable characteristics for liposomal encapsulation. Future preclinical studies should therefore focus on:

Formulation and Characterization: Developing stable liposomal formulations of this compound and characterizing their physicochemical properties, such as particle size, zeta potential, encapsulation efficiency, and drug release kinetics.

In Vitro Efficacy: Evaluating the cytotoxicity of these liposomal formulations in various cancer cell lines, including those with multidrug resistance.

In Vivo Pharmacokinetics and Biodistribution: Conducting studies in animal models to determine how liposomal encapsulation affects the pharmacokinetic profile and tissue distribution of this compound, with a particular focus on tumor accumulation.

Preclinical Efficacy and Toxicity: Assessing the anti-tumor efficacy and systemic toxicity of liposomal this compound in relevant preclinical cancer models.

The successful development of a liposomal formulation could significantly enhance the translational potential of this compound.

Development of Novel Anthracycline Analogues

The synthesis and evaluation of new anthracycline analogues are driven by the need to overcome the limitations of existing drugs like doxorubicin, primarily cardiotoxicity and drug resistance. The development of N-trifluoroacetyladriamycin-14-valerate (AD 32), a close analogue of this compound, provides a strong precedent for the therapeutic potential of this class of compounds.

AD 32 has demonstrated superior anti-tumor activity compared to doxorubicin in several murine leukemia and solid tumor models. nih.govnih.gov Notably, against P388 leukemia, AD 32 resulted in a significant increase in median life-span compared to doxorubicin. nih.gov In the L1210 leukemia model, AD 32 also showed a substantially greater increase in lifespan. nih.gov The reduced toxicity of AD 32 is a key feature, with an optimal dose range significantly greater than the lethal dose of doxorubicin. nih.gov

Future research in this area should focus on:

Structure-Activity Relationship (SAR) Studies: Synthesizing a series of Trifluoroacetyladriamycin-14-alkanoate esters with varying lengths and branching of the fatty acid chain (e.g., hexanoate, decanoate, stearate) to systematically evaluate how lipophilicity at the C-14 position influences anti-tumor activity, toxicity, and pharmacokinetic properties.

Modifications at Other Positions: Exploring further chemical modifications to the this compound scaffold, such as alterations to the daunosamine (B1196630) sugar moiety or the aglycone, to potentially enhance efficacy or circumvent resistance mechanisms.

Mechanism-Based Design: Designing new analogues based on an improved understanding of the molecular targets and mechanisms of action of this compound and related compounds.

The following table summarizes the comparative efficacy of AD 32 and Doxorubicin in preclinical models, highlighting the potential for developing even more potent analogues.

Preclinical Model Compound Metric Result Citation
P388 LeukemiaAD 32Increase in Median Lifespan+429% nih.gov
P388 LeukemiaDoxorubicinIncrease in Median Lifespan+132% nih.gov
L1210 LeukemiaAD 32Increase in Lifespan>445% nih.gov
L1210 LeukemiaDoxorubicinIncrease in Lifespan+42% to +54% nih.gov

Application in Understanding Fundamental Mechanisms of Anthracycline Action and Resistance in Research

This compound and its analogues serve as valuable tools for dissecting the complex mechanisms of anthracycline action and resistance. A key feature of N-trifluoroacetyladriamycin-14-valerate (AD 32) is its lack of DNA intercalation, a primary mechanism of action for doxorubicin. nih.gov This suggests that its anti-tumor activity is mediated through alternative pathways.

The valerate (B167501) ester of AD 32 is rapidly hydrolyzed by tissue and blood hydrolases, leading to the formation of its metabolite, N-trifluoroacetyladriamycin (AD 41). nih.gov Pharmacokinetic studies have shown a rapid disappearance of AD 32 from blood and tissues, with the persistence of AD 41, indicating that this metabolite may play a crucial role in the anti-tumor activity. nih.gov

Future research utilizing this compound should aim to:

Elucidate Non-Intercalative Mechanisms: Investigate the specific molecular targets and signaling pathways affected by this compound and its metabolites. This could include studies on topoisomerase II inhibition, generation of reactive oxygen species, and effects on cellular membranes and mitochondrial function.

Investigate Mechanisms of Resistance: Utilize this compound to study mechanisms of resistance that are independent of DNA intercalation. This could involve its use in cell lines with known resistance profiles to traditional anthracyclines to identify novel resistance pathways.

Metabolic Profiling: Conduct detailed studies on the metabolism of this compound in various biological systems to identify all major metabolites and assess their individual biological activities. The use of radiolabeled compounds could aid in tracing the fate of the molecule and its metabolites. nih.gov

Role in Developing Preclinical Models for Drug Evaluation

The unique properties of this compound and its analogues make them suitable for the development and validation of new preclinical models for drug evaluation. The lipophilic nature of these compounds allows for different routes of administration and biodistribution profiles compared to water-soluble anthracyclines.

For example, N-trifluoroacetyladriamycin-14-valerate (AD 32) has been identified as a potential agent for the intravesical therapy of superficial bladder carcinoma. nih.gov Preclinical studies in a rat model demonstrated that intravesical administration of AD 32 resulted in minimal systemic drug exposure, less than 1% of that observed with intravenous injection. nih.gov This localized delivery model is crucial for evaluating drugs intended for site-specific therapy.

Future applications in this area include:

Development of Orthotopic Tumor Models: Utilizing this compound to treat tumors implanted in their organ of origin, which more accurately mimics human disease. Its efficacy in these models can provide a more realistic assessment of its therapeutic potential.

Models of Localized Drug Delivery: Employing this compound in the development of models for other forms of localized therapy, such as intra-arterial, intraperitoneal, or intrathecal administration, depending on its pharmacokinetic and pharmacodynamic properties.

Evaluation of Combination Therapies: Using preclinical models to assess the synergistic or additive effects of this compound with other anticancer agents, including targeted therapies and immunotherapies.

The following table presents a summary of key preclinical findings for the related analogue AD 32, which can guide the design of future preclinical models for this compound.

Study Focus Preclinical Model Key Finding Citation
Systemic ToxicityNormal RatsA single intravenous dose of AD 32 (20 mg/kg) caused only a 20% reduction in white blood cells, compared to a 60% reduction with a therapeutic dose of Adriamycin (5 mg/kg). nih.gov
Intravesical AdministrationRat ModelSystemic drug exposure after intravesical instillation of AD 32 was less than 1% of that from intravenous injection. nih.gov
Local ToxicityRat Bladder UrotheliumNo evidence of contact toxicity to the rat bladder urothelium after intravesical instillation of AD 32. nih.gov
Clinical EvaluationHuman PatientsInitial clinical trials of AD 32 showed it was active in superficial bladder cancer with manageable local irritation as the main toxicity. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.